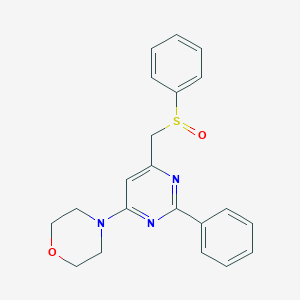
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide” is a chemical compound used for pharmaceutical testing . It is also known by other names such as “4-(2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINYL)MORPHOLINE”, “4-{6-[(benzenesulfinyl)methyl]-2-phenylpyrimidin-4-yl}morpholine”, and "Morpholine, 4-[2-phenyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl]-" .
Mécanisme D'action
The mechanism of action of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuronal cells, this compound has been shown to affect the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In neuronal cells, this compound has been shown to affect synaptic plasticity and to modulate the release of neurotransmitters. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to study these processes in a targeted manner. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide can be synthesized through a multi-step process involving the reaction of various reagents. One common synthesis method involves the reaction of 2-chloro-5-nitrobenzaldehyde with morpholine to form an intermediate compound. This intermediate is then reacted with 2-phenyl-4-pyrimidinylamine to form the final product, this compound.
Applications De Recherche Scientifique
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide has been studied for its potential applications in scientific research, particularly in the fields of cancer biology and neuroscience. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and leukemia cells. In neuroscience research, this compound has been studied for its potential to modulate neurotransmitter release and to affect synaptic plasticity.
Safety and Hazards
Propriétés
IUPAC Name |
4-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(19-9-5-2-6-10-19)16-18-15-20(24-11-13-26-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZZMIPVZKXSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)
![[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate](/img/structure/B2947578.png)

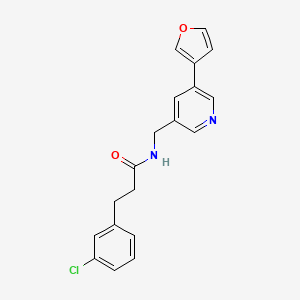
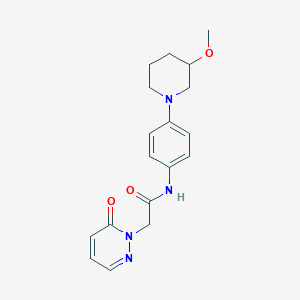
![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)
![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)
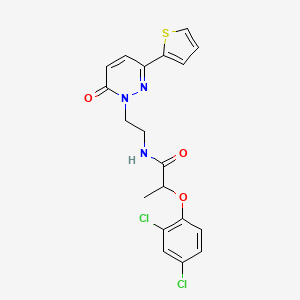
![2-(ethylthio)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2947591.png)

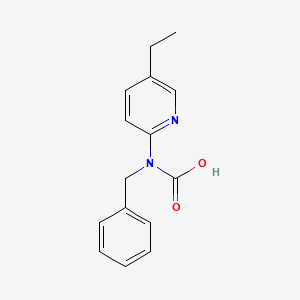
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)